6-Methylbenzothiazole

Overview

Description

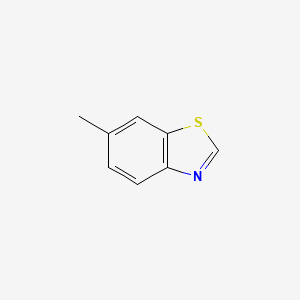

6-Methylbenzothiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It consists of a benzene ring fused to a thiazole ring, with a methyl group attached to the sixth position of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

6-Methylbenzothiazole, also known as 2-Amino-6-methylbenzothiazole , is a chemical compound that has been used in the synthesis of various biologically active and industrially demanded compounds .

Mode of Action

It’s known that benzothiazoles interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Benzothiazoles, including this compound, are involved in a variety of biochemical pathways. They are used in the synthesis of new Schiff bases and 4-thiazolidinone compounds . They are also used in the synthesis of 2-cyano-6-methoxybenzothiazole . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Benzothiazoles and their derivatives are generally known for their biological and pharmacological activity, which can include antimicrobial, antifungal, and antitumor effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable but may be light sensitive . It should be stored in a cool, ventilated warehouse . The container should be sealed . It should be kept away from fire and heat sources . The warehouse must be equipped with lightning protection equipment . The exhaust system should have a grounding device to eliminate static electricity . Explosion-proof lighting and ventilation settings should be used . The storage area should be equipped with leakage emergency treatment equipment and suitable containment materials .

Biochemical Analysis

Biochemical Properties

6-Methylbenzothiazole plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme carbonic anhydrase, where this compound acts as an inhibitor. This interaction occurs through the binding of this compound to the active site of the enzyme, leading to a decrease in its catalytic activity . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated anti-proliferative properties by inducing cell cycle arrest and promoting apoptosis. This compound influences cell function by modulating key signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . In addition to its effects on cancer cells, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. For instance, the binding of this compound to the active site of carbonic anhydrase results in the inhibition of the enzyme’s activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate . Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These molecular interactions contribute to the diverse biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function have been a subject of investigation. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies have also indicated that the compound can have lasting effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound are diminished or reversed at doses exceeding a certain threshold . These findings highlight the importance of careful dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the cytochrome P450-mediated oxidation, where this compound undergoes metabolic transformation to produce hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with metabolic enzymes can influence the overall metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. Research has shown that this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylbenzothiazole can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones. Another approach is the condensation of 2-aminobenzenethiol with acids or acyl chlorides, followed by cyclization. These reactions typically require acidic or basic conditions and can be carried out in various solvents, including water and organic solvents .

Industrial Production Methods: Industrial production of this compound often involves the reaction of p-toluidine with sulfur and carbon disulfide, followed by cyclization. This method is efficient and yields high purity products. The reaction conditions include elevated temperatures and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-Methylbenzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe in biochemical assays and as a fluorescent marker in imaging studies.

Medicine: Derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. They are also investigated for their potential as enzyme inhibitors and therapeutic agents.

Industry: It is used in the production of dyes, rubber accelerators, and corrosion inhibitors.

Comparison with Similar Compounds

Benzothiazole: Lacks the methyl group at the sixth position but shares the core structure.

2-Methylbenzothiazole: Has the methyl group at the second position instead of the sixth.

2-Aminobenzothiazole: Contains an amino group at the second position.

Uniqueness of 6-Methylbenzothiazole: this compound is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in the compound’s physical properties, such as solubility and melting point, as well as its interactions with biological targets .

Properties

IUPAC Name |

6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKILQAPNDCUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395841 | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-15-6 | |

| Record name | 6-Methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 6-Methylbenzothiazole is C8H7NS, and its molecular weight is 149.21 g/mol.

ANone: this compound and its derivatives have been characterized using various spectroscopic methods:

- IR Spectroscopy: Characteristic peaks for C=N, C-S, and N-H bonds are observed in the infrared spectrum. []

- NMR Spectroscopy: Both 1H and 13C NMR have been extensively used to confirm the structure of synthesized this compound derivatives. [, , , , ]

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns. [, , , ]

ANone: Research has shown that modifications to the this compound core structure can significantly impact biological activity:

- Substitution at the 2-position: Derivatives with an amino group at the 2-position often show enhanced biological activity. [, , , , ]

- Substitution at the 6-position: Introducing various substituents at the 6-position (e.g., chlorine, methoxy, methyl) can modulate activity, potentially impacting potency and selectivity. [, , ]

- Linker length: When incorporated into larger molecules, the length of the linker connecting this compound to other pharmacophores has been shown to influence activity, with optimal length varying depending on the target and desired effect. []

ANone: Yes, this compound derivatives have been investigated for their potential in various material science applications:

- Corrosion Inhibition: Studies have demonstrated the corrosion inhibition properties of this compound and its derivatives on mild steel in acidic environments. []

- Optical Storage: Nickel-azo dyes incorporating this compound exhibit promising optical properties, making them potential candidates for use in digital versatile disc-recordable (DVD-R) technology. [, , ]

- Chemosensing: A novel dihydroxyindole derivative incorporating this compound was designed with metal chelation properties, suggesting potential applications in charge storage systems. []

ANone: A range of biological activities have been reported:

- Anticancer Activity: Studies show that certain this compound derivatives, particularly palladium(II) complexes, exhibit promising anticancer activity against colon carcinoma. [] Another study indicated potential against human glioblastoma (U-87 MG) cells. []

- Antimicrobial Activity: Several this compound derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. [, , ]

- Muscle Relaxant Activity: Research suggests that 2-amino-6-methylbenzothiazole possesses muscle relaxant properties, exhibiting activity in a rabbit model of local tetanus. []

- Aldose Reductase Inhibition: Compounds incorporating this compound as the aryl group were investigated for aldose reductase inhibitory activity, with varying linker lengths and functionalities influencing the potency. []

ANone: Computational chemistry plays a vital role in understanding the properties and behaviour of this compound:

- Molecular Docking: This technique is used to predict the binding modes and interactions of this compound derivatives with their biological targets, such as enzymes and DNA. [, ]

- DFT Calculations: Density functional theory (DFT) calculations provide insights into the electronic structure, geometry, and spectroscopic properties of this compound and its complexes. [, , ]

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structure of this compound derivatives with their biological activity, aiding in the design of new and more potent analogs. []

ANone: While specific information about the stability and formulation of this compound itself is limited in the provided research, studies on its derivatives offer some insights:

- Complex Formation: Formulating this compound as metal complexes (e.g., with Pd(II), Cu(II), Ag(I)) can potentially enhance its stability and modulate its biological activity. [, , ]

- Thermal Stability: Thermogravimetric analysis (TGA) has been employed to assess the thermal stability of this compound complexes. [, ]

ANone: Various analytical techniques are employed:

- HPLC: High-performance liquid chromatography (HPLC) is utilized for separation and quantification of this compound, particularly when coupled with UV, fluorescence, or electrochemical detection. [, ]

- Fluorometric Detection: Derivatization with reagents like 2-(4-N-maleimidophenyl)-6-methylbenzothiazole enables the sensitive detection of aliphatic thiols using fluorescence detection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)